TYK2 JH2 Binding Affinity vs. Deucravacitinib
BMS-986202 binds to the TYK2 JH2 domain with an IC50 of 0.19 nM, which is slightly more potent than the first-in-class allosteric inhibitor deucravacitinib (BMS-986165), which has a reported IC50 of 0.2 nM in the same assay format [1]. This difference, while small, indicates a marginally higher intrinsic affinity for the target pseudokinase domain.
| Evidence Dimension | Binding affinity to TYK2 JH2 domain |
|---|---|
| Target Compound Data | IC50 = 0.19 nM |
| Comparator Or Baseline | Deucravacitinib (BMS-986165): IC50 = 0.2 nM |
| Quantified Difference | BMS-986202 is ~5% more potent in this biochemical assay. |
| Conditions | Biochemical HTRF assay (in vitro) |
Why This Matters
For researchers requiring the highest potency in biochemical assays, BMS-986202 offers a slight but quantifiable advantage over the first-in-class compound, deucravacitinib.
- [1] Liu, C., et al. (2021). J. Med. Chem., 64(1), 677-694. View Source
